4-Bromo-4'-cyanobenzophenone
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Overview
Description
4-Bromo-4’-cyanobenzophenone is an organic compound with the molecular formula C14H8BrNO . It is a derivative of benzophenone .
Synthesis Analysis
The synthesis of 4-Bromo-4’-cyanobenzophenone can be achieved through various methods. For instance, it can be synthesized by treating 4-cyanobenzoyl chloride with bromobenzene . Another method involves the oxidation of diphenylmethane in the presence of 2,2’-azobis(isobutyronitrile) and oxygen in acetonitrile .Molecular Structure Analysis
The molecular structure of 4-Bromo-4’-cyanobenzophenone can be elucidated from single crystal X-ray diffraction analysis . The compound has a molecular weight of 286.13 .Scientific Research Applications
Quantum Yield Determination
“4-Bromo-4’-cyanobenzophenone” is used in the determination of quantum yields for norbornadiene (N) to quadricyclane (Q) and Q to N isomerization . Quantum yield is a measure of the efficiency of a photochemical reaction, specifically, the ratio of the number of molecules undergoing a specific reaction to the number of photons absorbed by the system. This application is crucial in the field of photochemistry.
Triplet Sensitizers
This compound is employed as a triplet sensitizer . A triplet sensitizer is a molecule that can absorb light and transfer its energy to another molecule in its triplet state. This is particularly useful in photodynamic therapy, a treatment that uses light-sensitive compounds to produce reactive oxygen species that can kill cancer cells.
Chromatography and Mass Spectrometry
Although not explicitly mentioned for “4-Bromo-4’-cyanobenzophenone”, benzophenone derivatives are often used in chromatography and mass spectrometry . These techniques are used to separate, identify, and quantify each component in a mixture. The bromo and cyano groups in “4-Bromo-4’-cyanobenzophenone” could potentially provide unique properties beneficial for these applications.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-bromobenzoyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO/c15-13-7-5-12(6-8-13)14(17)11-3-1-10(9-16)2-4-11/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVOJWYIXLYAEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30605608 |
Source
|
Record name | 4-(4-Bromobenzoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30605608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-4'-cyanobenzophenone | |
CAS RN |
452929-54-3 |
Source
|
Record name | 4-(4-Bromobenzoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30605608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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